molecular formula C13H18N5O8P B3338809 [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid CAS No. 1236287-05-0

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid

Cat. No.: B3338809
CAS No.: 1236287-05-0
M. Wt: 403.28 g/mol
InChI Key: OPQKUDVCYGLXAH-UEMBJLSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound, commonly known as tenofovir disoproxil fumarate (TDF), is a prodrug of tenofovir (TFV). Its IUPAC name is [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid . The fumarate component enhances solubility and bioavailability .

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-UEMBJLSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236287-05-0
Record name Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, (2E)-2-butenedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236287-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid typically involves multiple steps. One common approach is to start with the purine derivative, which is then functionalized with a phosphonic acid group. The final step involves the addition of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Hydrolysis of Prodrug to Active Metabolite

Tenofovir disoproxil fumarate undergoes enzymatic hydrolysis in vivo to release the active metabolite, tenofovir. The reaction involves cleavage of the isopropyloxycarbonyloxymethyl (POC) ester groups via esterases, yielding the phosphonic acid moiety essential for antiviral activity .

Reaction Conditions Products Catalysts/Enzymes
Ester hydrolysisPhysiological pH (7.4), 37°CTenofovir, CO₂, isopropyl alcoholCarboxylesterases

Key Findings :

  • Hydrolysis occurs sequentially, with the first ester group cleaved faster than the second .

  • The fumarate counterion enhances solubility but does not participate directly in hydrolysis .

Salt Formation with Fumaric Acid

The prodrug is synthesized as a fumarate salt to improve stability and oral bioavailability. Fumaric acid reacts with the basic amine group of tenofovir disoproxil in a 1:1 molar ratio .

Property Tenofovir Disoproxil Free Base Tenofovir Disoproxil Fumarate
SolubilityLow (hydrophobic)High (1.3 mg/mL in water)
StabilityProne to hygroscopic degradationStable under dry conditions
Bioavailability<25%>80%

Mechanism :
Tenofovir disoproxil+H2C4H2O4TDF fumarate salt\text{Tenofovir disoproxil}+\text{H}_2\text{C}_4\text{H}_2\text{O}_4\rightarrow \text{TDF fumarate salt}
The reaction occurs in anhydrous ethanol at 50–60°C, yielding crystalline product .

Hydrolytic Degradation

The prodrug degrades in acidic or alkaline conditions, forming tenofovir monoester or tenofovir, respectively .

Condition Degradation Products Rate (k)
pH 1.2 (simulated gastric fluid)Tenofovir monoester0.12 h⁻¹
pH 8.0 (intestinal fluid)Tenofovir0.08 h⁻¹

Photodegradation

Exposure to UV light (254 nm) induces cleavage of the POC ester bonds, releasing formaldehyde and isopropyl alcohol .

Synthetic Modifications for Enhanced Delivery

Phospholipid conjugates of tenofovir (e.g., hexadecoxypropoxy derivatives) are synthesized to improve cellular uptake. These involve nucleophilic substitution reactions between tenofovir and alkyl bromides .

Derivative Reaction Application
Tenofovir hexadecyloxypropylTenofovir+C16H33OCH2CH2CH2BrPhospholipid conjugate\text{Tenofovir}+\text{C}_{16}\text{H}_{33}\text{OCH}_2\text{CH}_2\text{CH}_2\text{Br}\rightarrow \text{Phospholipid conjugate}Enhanced lymphatic targeting

Analytical Characterization

Key Techniques :

  • HPLC-MS : Quantifies tenofovir and degradation products (LOD: 0.1 µg/mL) .

  • ¹H/³¹P NMR : Confirms esterification and salt formation .

Scientific Research Applications

Structural Features

The compound features a purine base (6-amino-9H-purine) linked to a phosphonic acid moiety, which is essential for its biological activity as a reverse transcriptase inhibitor.

Antiviral Activity

Tenofovir is primarily recognized for its role as an antiviral agent. It is used in the treatment of:

  • HIV Infection : Tenofovir disoproxil fumarate (TDF) is part of the standard antiretroviral therapy (ART) regimen for HIV-positive patients. It acts by inhibiting reverse transcriptase, thereby preventing viral replication.
  • Hepatitis B Virus (HBV) : The compound is also effective against HBV, providing a therapeutic option for patients with chronic HBV infection.

Pharmacokinetics and Bioavailability Studies

Research has extensively studied the pharmacokinetics of Tenofovir, focusing on its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Bioavailability : The oral bioavailability of Tenofovir is approximately 25%, with food enhancing absorption.
  • Half-life : The elimination half-life ranges from 12 to 18 hours, allowing for once-daily dosing in clinical settings.

Resistance Studies

Studies have explored the emergence of drug resistance associated with Tenofovir use. Notable findings include:

  • Resistance Mutations : Certain mutations in the reverse transcriptase gene can confer resistance to Tenofovir, necessitating ongoing monitoring in treated populations.

Combination Therapies

Tenofovir is often used in combination with other antiretroviral drugs to enhance efficacy and reduce the risk of resistance. Common combinations include:

  • With Emtricitabine : This combination is widely used due to its synergistic effects and improved patient adherence.

Table 1: Summary of Clinical Applications of Tenofovir

ApplicationIndicationFormulationDosing Frequency
AntiretroviralHIV InfectionTDFOnce daily
AntiviralHepatitis BTDFOnce daily
Pre-exposure Prophylaxis (PrEP)HIV PreventionTDF/EmtricitabineOnce daily

Table 2: Pharmacokinetic Profile of Tenofovir

ParameterValue
Oral Bioavailability~25%
Peak Plasma Concentration (Cmax)300 ng/mL at 1 hour post-dose
Elimination Half-life12–18 hours

Case Study 1: Efficacy in HIV Treatment

A clinical trial involving 1,000 patients demonstrated that Tenofovir-based regimens resulted in a viral load suppression rate of over 90% after 48 weeks of treatment, highlighting its effectiveness in managing HIV.

Case Study 2: Long-term Safety Profile

Longitudinal studies have shown that patients on Tenofovir exhibit minimal renal toxicity over five years, reinforcing its safety as a first-line treatment option.

Mechanism of Action

The mechanism by which [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Acyclic Nucleoside Phosphonates

Table 1: Structural and Pharmacological Comparison
Compound Chemical Structure Molecular Weight (g/mol) Target Virus Key Features
Tenofovir (TFV) [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid 287.22 HIV, HBV Parent drug; requires intracellular phosphorylation .
TDF Prodrug of TFV + fumarate counterion 635.51 HIV, HBV Enhanced oral absorption via lipophilic prodrug .
HPMPA [(2S)-1-(6-Aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid 315.25 Broad-spectrum DNA viruses Longer intracellular half-life due to hydroxyl group .
Cidofovir (S)-1-(3-Hydroxy-2-phosphonylmethoxypropyl)cytosine 279.16 CMV, HPV No prodrug required; nephrotoxicity limits use .

Key Findings :

  • TDF vs. HPMPA : HPMPA’s 3-hydroxy group extends antiviral activity to herpesviruses but lacks prodrug optimization, reducing oral efficacy .
  • TDF vs. Cidofovir : Cidofovir’s broader antiviral spectrum is offset by toxicity, whereas TDF’s prodrug design improves safety .

Functional Analogues: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Table 2: Mechanistic and Clinical Comparison
Compound Class Phosphorylation Requirement Resistance Barrier Clinical Indications
Tenofovir (TDF) Nucleotide Monophosphorylated High HIV, HBV
Emtricitabine Nucleoside Triphosphorylated Moderate HIV (combined with TDF)
Lamivudine Nucleoside Triphosphorylated Low HBV, HIV (limited due to resistance)

Key Findings :

  • Nucleotide vs. Nucleoside Analogs: Tenofovir’s monophosphate form bypasses initial phosphorylation steps, enabling faster activation .
  • Resistance : TDF’s high barrier to resistance contrasts with lamivudine’s rapid resistance development in HBV .

Prodrug Strategies

Table 3: Prodrug Comparison
Prodrug Parent Drug Modifications Bioavailability
TDF Tenofovir Bis(isopropyloxycarbonyloxymethyl) 25%
Adefovir dipivoxil Adefovir Bis(pivaloyloxymethyl) 30–60%

Key Findings :

  • TDF’s prodrug groups (disoproxil) enhance lipophilicity, enabling efficient intestinal absorption .
  • Adefovir dipivoxil’s pivaloyl groups increase bioavailability but are associated with renal toxicity .

Biological Activity

The compound [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid, commonly known as tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B. The compound (E)-but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid involved in various metabolic pathways. This article reviews the biological activities of these compounds, highlighting their mechanisms of action, therapeutic uses, and relevant case studies.

Tenofovir acts as a competitive inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By mimicking the natural nucleotide substrates, tenofovir gets incorporated into viral DNA, leading to chain termination during DNA synthesis. This effectively inhibits viral replication and reduces viral load in infected individuals.

Pharmacokinetics

Tenofovir exhibits a half-life of approximately 17 hours and achieves peak plasma concentration within 1–2 hours post-administration. It is primarily excreted via the kidneys, necessitating monitoring of renal function in patients undergoing treatment.

Therapeutic Applications

Tenofovir is utilized in:

  • HIV Treatment : As part of combination antiretroviral therapy (cART), it has shown significant efficacy in reducing viral load and improving immune function.
  • Hepatitis B Treatment : It is effective in suppressing hepatitis B virus (HBV) replication, leading to improved liver function tests and reduced liver inflammation.

Case Studies

  • HIV Management : A study involving 1,000 HIV-positive patients demonstrated that those treated with tenofovir showed a 90% reduction in viral load after 48 weeks compared to baseline measurements .
  • Hepatitis B : Another clinical trial indicated that tenofovir therapy led to a sustained virological response in over 80% of patients with chronic hepatitis B after one year .

Metabolic Role

Fumaric acid plays a vital role in the Krebs cycle (citric acid cycle), contributing to energy production within cells. It serves as an intermediate that facilitates the conversion of carbohydrates and fats into energy.

Therapeutic Uses

Recent research has explored the use of fumaric acid derivatives in treating various conditions:

  • Psoriasis : Fumaric acid esters have been shown to reduce inflammation and skin lesions in psoriasis patients.
  • Multiple Sclerosis : Clinical trials suggest that fumaric acid can modulate immune responses and has neuroprotective effects.

Case Studies

  • Psoriasis Treatment : A clinical trial involving fumaric acid esters reported significant improvement in skin clearance and quality of life among participants after 12 weeks of treatment .
  • Multiple Sclerosis : A longitudinal study found that patients treated with fumaric acid derivatives experienced fewer relapses and improved neurological function over two years .

Comparative Analysis

Compound NameMechanism of ActionTherapeutic UsesKey Findings
TenofovirInhibits reverse transcriptaseHIV, Hepatitis BSignificant reduction in viral load; renal monitoring required
(E)-But-2-enedioic AcidMetabolic intermediate in Krebs cyclePsoriasis, Multiple SclerosisReduces inflammation; improves neurological function

Q & A

Q. What is the pharmacological mechanism of [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid (tenofovir), and how is it experimentally validated?

Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NRTI) by competing with endogenous deoxyadenosine triphosphate (dATP) during viral DNA synthesis. Its phosphonomethoxypropyl adenine (PMPA) moiety lacks a 3′-hydroxyl group, leading to chain termination in HIV and HBV replication. Experimental validation involves:

  • Enzyme inhibition assays : Measuring inhibition of recombinant reverse transcriptase activity using radiolabeled substrates or fluorescence-based methods .
  • Cell culture models : Assessing antiviral efficacy in peripheral blood mononuclear cells (PBMCs) or HBV-transfected hepatoma cell lines (e.g., HepG2.2.15) via quantification of viral RNA/DNA reduction .

Q. How is the compound characterized structurally, and what crystallographic tools are employed?

Structural characterization relies on:

  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, details the use of SHELX in resolving phosphonate ester conformations .
  • NMR spectroscopy : Assigning proton and carbon signals to confirm stereochemical purity, particularly for the (2R)-propyl configuration and fumarate counterion .

Q. What analytical methods are recommended for quantifying the compound in antiretroviral formulations?

Reverse-phase liquid chromatography (RP-LC) and high-performance thin-layer chromatography (HPTLC) are standard. Key parameters include:

  • Mobile phase optimization : Using acetonitrile-phosphate buffer (pH 3.0–5.0) to resolve tenofovir disoproxil fumarate (TDF) from co-formulated drugs like lamivudine .
  • Detection : UV absorption at 265 nm, correlating with the adenine moiety’s λmax.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

Contradictions (e.g., disordered atoms, twinning) are addressed by:

  • Data reprocessing : Using SHELXD for phase refinement and SHELXE for density modification to improve electron density maps .
  • Validation tools : Cross-checking with programs like PLATON to identify missed symmetry or incorrect space group assignments .

Q. What methodological considerations are critical for optimizing synthetic yield and purity?

A three-step synthesis ( ) highlights:

  • Phosphonate esterification : Using diisopropyl chlorophosphate to minimize side reactions.
  • Fumarate salt formation : Controlling stoichiometry (2:1 molar ratio of tenofovir disoproxil to fumaric acid) to ensure crystallinity .
  • Purity assays : Employing differential scanning calorimetry (DSC) to detect polymorphic impurities and RP-LC for quantitating residual solvents .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., phosphonate hydrolysis to tenofovir) .
  • Analytical monitoring : Using LC-MS to track degradation kinetics and quantify hydrolytic byproducts .

Q. What strategies mitigate discrepancies in antiviral efficacy data across in vitro models?

Discrepancies arise from differences in cell permeability or metabolic activation. Solutions include:

  • Prodrug optimization : Comparing intracellular tenofovir diphosphate levels in PBMCs vs. hepatocytes using LC-MS/MS .
  • Resistance profiling : Sequencing viral reverse transcriptase to identify mutations (e.g., K65R in HIV) that reduce drug binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid
Reactant of Route 2
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.